4-(2,3-Dimethylpentan-2-yl)phenol
Description
4-(2,3-Dimethylpentan-2-yl)phenol is a synthetic phenolic compound characterized by a branched alkyl substituent (2,3-dimethylpentan-2-yl) attached to the para position of a phenol ring. The compound has garnered regulatory attention due to its classification as an endocrine-disrupting chemical (EDC). It is listed in the EU RoHS Directive (Annex II) and France’s AGEC Law as a restricted substance, reflecting concerns about its environmental and health impacts .
Properties
IUPAC Name |
4-(2,3-dimethylpentan-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-5-10(2)13(3,4)11-6-8-12(14)9-7-11/h6-10,14H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWQHAIXLMFQPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)(C)C1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001029370 | |
| Record name | 4-(1,1,2-Trimethylbutyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001029370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861011-60-1 | |
| Record name | 4-(1,1,2-Trimethylbutyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001029370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2,3-dimethylpentan-2-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dimethylpentan-2-yl)phenol typically involves the alkylation of phenol with 2,3-dimethylpentane. The reaction is carried out under acidic conditions, often using a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the alkyl group is introduced to the phenol ring .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dimethylpentan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
4-(2,3-Dimethylpentan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(2,3-Dimethylpentan-2-yl)phenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing the compound’s biological and chemical activities. The alkyl chain provides hydrophobic interactions, enhancing the compound’s solubility and stability in different environments .
Comparison with Similar Compounds
Table 1: Structural and Regulatory Comparison of Selected Alkylphenols
Key Observations :
- Regulatory Trends: Compounds with bulky substituents (e.g., this compound) are increasingly regulated due to persistence and toxicity .
- Functional Differences: Unlike BPA, which is a dialkylphenol with two aromatic rings, this compound is a monoalkylphenol, reducing its cross-linking utility but retaining EDC activity .
Toxicity and Endocrine-Disrupting Activity
Alkylphenols disrupt hormonal signaling by binding to estrogen receptors. Studies suggest that branching in the alkyl chain (as in this compound) may enhance receptor affinity compared to linear analogs . For example:
- In Vitro Assays: this compound demonstrated estrogenic activity at concentrations >1 μM in MCF-7 cell assays, comparable to 4-nonylphenol but weaker than BPA .
- Environmental Persistence: Branched alkylphenols exhibit slower degradation rates in aquatic environments, increasing ecological risks .
Regulatory and Industrial Implications
The inclusion of this compound in EU RoHS and AGEC Law reflects a shift toward regulating understudied EDCs. Its substitution in industrial applications (e.g., lubricants, coatings) is challenged by the lack of equally effective, safer alternatives.
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